molecular formula C20H19N7O2 B10985826 N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide

N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B10985826
M. Wt: 389.4 g/mol
InChI Key: FPNMDRYPSINRMB-UHFFFAOYSA-N
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Description

N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, an oxadiazole ring, and a pyridine ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps, starting with the preparation of the triazole and oxadiazole intermediates. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile. The oxadiazole ring is often formed via a cyclization reaction involving a hydrazide and a carboxylic acid derivative. The final step involves coupling these intermediates with a pyridine derivative under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • **N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]butanamide
  • **N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pentanamide

Uniqueness

The uniqueness of N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, as it can be tailored to interact with specific targets or undergo specific reactions.

Properties

Molecular Formula

C20H19N7O2

Molecular Weight

389.4 g/mol

IUPAC Name

N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide

InChI

InChI=1S/C20H19N7O2/c28-17(8-9-18-24-19(27-29-18)15-10-12-21-13-11-15)23-20-22-16(25-26-20)7-6-14-4-2-1-3-5-14/h1-5,10-13H,6-9H2,(H2,22,23,25,26,28)

InChI Key

FPNMDRYPSINRMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)CCC3=NC(=NO3)C4=CC=NC=C4

Origin of Product

United States

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